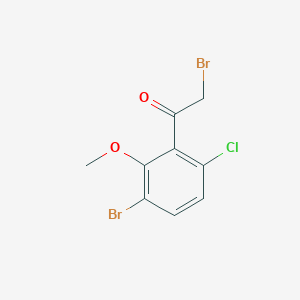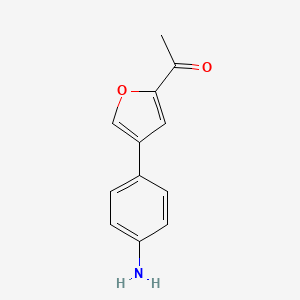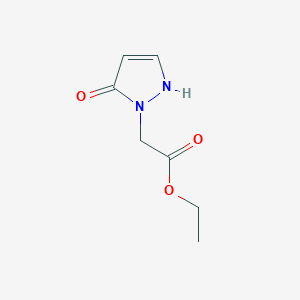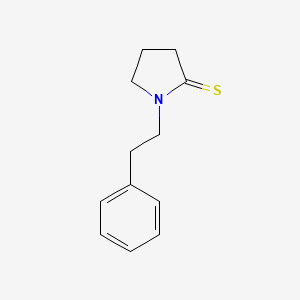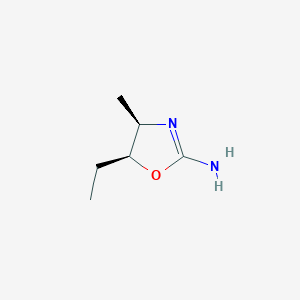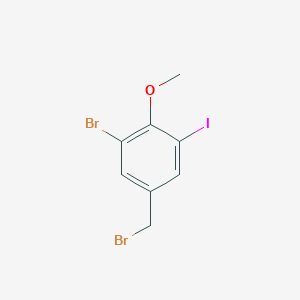
3-Bromo-5-iodo-4-methoxybenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-iodo-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H7Br2IO It is a derivative of benzyl bromide, featuring bromine, iodine, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-4-methoxybenzyl bromide typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Iodination: The addition of an iodine atom to the brominated intermediate.
Bromomethylation: The final step involves the addition of a bromomethyl group (-CH2Br) to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodo-4-methoxybenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene, and ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Scientific Research Applications
3-Bromo-5-iodo-4-methoxybenzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodo-4-methoxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine and iodine atoms act as leaving groups, allowing the compound to participate in substitution and coupling reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-iodobenzoic acid
- 4-Methoxybenzyl bromide
- 2-Bromo-5-methoxybenzyl bromide
Uniqueness
3-Bromo-5-iodo-4-methoxybenzyl bromide is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with a methoxy group. This combination of substituents provides distinct reactivity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C8H7Br2IO |
|---|---|
Molecular Weight |
405.85 g/mol |
IUPAC Name |
1-bromo-5-(bromomethyl)-3-iodo-2-methoxybenzene |
InChI |
InChI=1S/C8H7Br2IO/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3 |
InChI Key |
ZKGAEELZJYMSEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


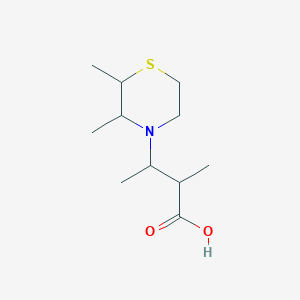
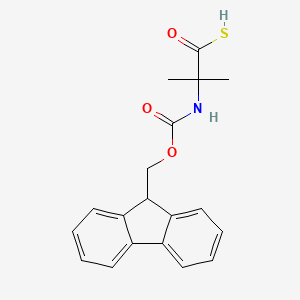
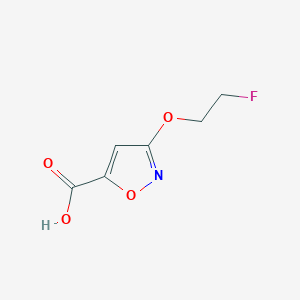
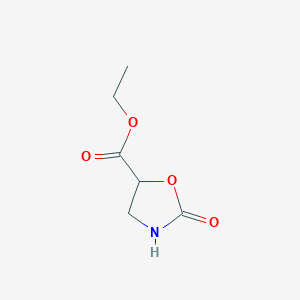
![2-Aminobenzo[d]oxazole-7-thiol](/img/structure/B12868561.png)
![([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid](/img/structure/B12868564.png)
![2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12868569.png)

